molecular formula C10H11N5O2 B3091868 methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate CAS No. 1219578-96-7

methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate

Cat. No.: B3091868
CAS No.: 1219578-96-7
M. Wt: 233.23
InChI Key: WKSTXYKJXQVSBD-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate typically involves the reaction of 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid+methanolmethyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate+water\text{2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid+methanol→methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate+water

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an anticancer and antibacterial agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Methyl 2-amino-4-(2H-tetrazol-5-yl)benzoate
  • Methyl 2-amino-4-(1H-tetrazol-5-yl)benzoate
  • Methyl 2-amino-4-(2-methyl-1H-tetrazol-5-yl)benzoate

Comparison: Methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate is unique due to the presence of the 2-methyl group on the tetrazole ring, which can influence its reactivity and biological activity. This methyl group can enhance the lipophilicity of the compound, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

methyl 2-amino-4-(2-methyltetrazol-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-15-13-9(12-14-15)6-3-4-7(8(11)5-6)10(16)17-2/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSTXYKJXQVSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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